molecular formula C28H19N3O6S B415287 2-(2-methoxyphenyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-(2-methoxyphenyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B415287
M. Wt: 525.5g/mol
InChI Key: NFONOTKWFKRASU-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps:

    Formation of the Isoindole Core: The initial step involves the formation of the isoindole core through a cyclization reaction of phthalic anhydride with an appropriate amine.

    Substitution Reactions:

    Final Coupling: The final step involves coupling the substituted isoindole with the carboxamide group under specific conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Oxidation of the methoxy group can yield a carboxylic acid derivative.

    Reduction: Reduction of the nitro group results in the corresponding amine.

    Substitution: Substitution reactions can lead to various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. They are being studied for their ability to interact with specific proteins and enzymes, which could lead to new therapeutic agents.

Medicine

In medicine, the compound is being investigated for its potential anti-inflammatory and anticancer properties. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and sulfanyl groups can also participate in various biochemical reactions, modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: The parent compound of the phthalimide class, used in the synthesis of various derivatives.

    N-Phenylphthalimide: A simpler derivative with similar structural features.

    4-Nitrophthalimide: Contains a nitro group, similar to the compound .

Uniqueness

2-(2-methoxyphenyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both methoxy and nitro groups, along with the sulfanyl linkage, distinguishes it from simpler phthalimide derivatives and provides a broader range of chemical and biological applications.

Properties

Molecular Formula

C28H19N3O6S

Molecular Weight

525.5g/mol

IUPAC Name

2-(2-methoxyphenyl)-N-[4-(4-nitrophenyl)sulfanylphenyl]-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C28H19N3O6S/c1-37-25-5-3-2-4-24(25)30-27(33)22-15-6-17(16-23(22)28(30)34)26(32)29-18-7-11-20(12-8-18)38-21-13-9-19(10-14-21)31(35)36/h2-16H,1H3,(H,29,32)

InChI Key

NFONOTKWFKRASU-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)SC5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)SC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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